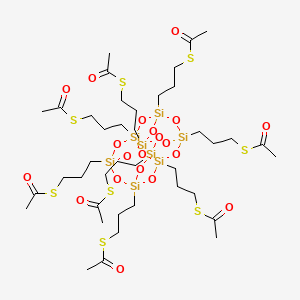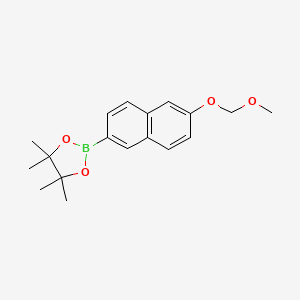
N-(2-Fluoro-4-formylphenyl)acetamide
Vue d'ensemble
Description
“N-(2-Fluoro-4-formylphenyl)acetamide” is an organic compound with the molecular formula C9H8FNO2 . It has a molecular weight of 181.16 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluoro-substituted phenyl ring attached to an acetamide group . The presence of the fluoro group and the formyl group on the phenyl ring may influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
“this compound” has a predicted melting point of 133-135 °C and a predicted boiling point of 362.9±32.0 °C . The compound has a predicted density of 1.309±0.06 g/cm3 .Mécanisme D'action
The mechanism of action of N-(2-Fluoro-4-formylphenyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. Inhibition of these enzymes is thought to reduce inflammation and oxidative stress, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of various bacteria and fungi. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting it may be a potential therapeutic agent in the treatment of certain cancers.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-Fluoro-4-formylphenyl)acetamide in lab experiments include its availability and ease of synthesis. Additionally, it has been shown to have a variety of biochemical and physiological effects, which can be studied in detail in the lab. The main limitation of using this compound in laboratory experiments is its potential toxicity. Therefore, caution should be taken when handling this compound in the laboratory.
Orientations Futures
The potential of N-(2-Fluoro-4-formylphenyl)acetamide as a therapeutic agent in the treatment of various diseases has yet to be fully explored. Further research is needed to determine the efficacy of this compound in the treatment of various diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify potential side effects. Finally, research is needed to explore the potential of this compound as an agrochemical and pharmaceutical agent.
Applications De Recherche Scientifique
N-(2-Fluoro-4-formylphenyl)acetamide has been studied extensively in recent years due to its potential as a novel therapeutic agent. It has been shown to exhibit anti-inflammatory and anti-oxidant activity in vitro and in vivo. Additionally, this compound has been investigated for its potential as an antifungal and antibacterial agent. Furthermore, this compound has been studied for its potential as an anti-cancer agent, with promising results in pre-clinical studies.
Propriétés
IUPAC Name |
N-(2-fluoro-4-formylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-6(13)11-9-3-2-7(5-12)4-8(9)10/h2-5H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIGRZQOOGBLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)](/img/structure/B6318959.png)



![2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6318994.png)

![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)
![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)
![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%](/img/structure/B6319029.png)


![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319045.png)